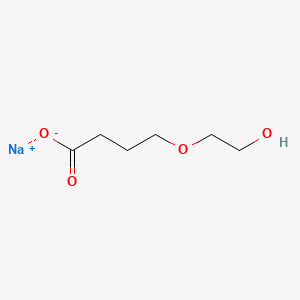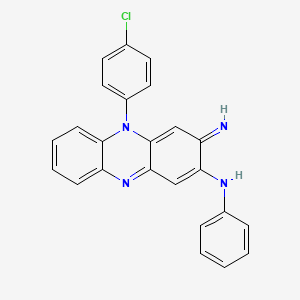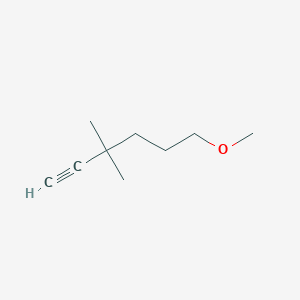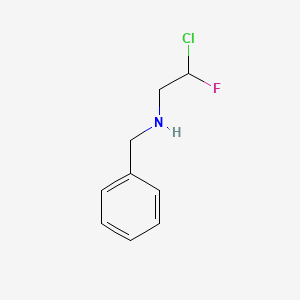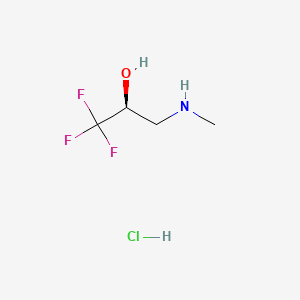![molecular formula C7H11BrO2 B13464582 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,8-dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a dioxabicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-(bromomethyl)cycloheptene using tributyltin hydride, which results in the formation of the bicyclo[3.2.1]octane structure . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, such as the nitrone cycloaddition, to form complex bicyclic structures.
Common Reagents and Conditions:
Tributyltin Hydride: Used in the reduction of bromomethyl groups.
N-Substituted Hydroxylamine Hydrochlorides: Employed in nitrone cycloaddition reactions.
Major Products Formed:
Bicyclo[3.2.1]octane Derivatives: Formed through reduction and substitution reactions.
Isoxazolidines: Formed through nitrone cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical reactions, such as substitution and cycloaddition. The bromomethyl group acts as a reactive site for nucleophilic attack, while the bicyclic framework provides structural stability and rigidity. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A simpler analog without the bromomethyl and dioxabicyclo groups.
Uniqueness: 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane is unique due to the presence of both a bromomethyl group and a dioxabicyclo[3.2.1]octane framework. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C7H11BrO2 |
|---|---|
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO2/c8-4-7-2-1-6(10-7)3-9-5-7/h6H,1-5H2 |
InChI-Schlüssel |
CEFJOTGJNNUGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(COCC1O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



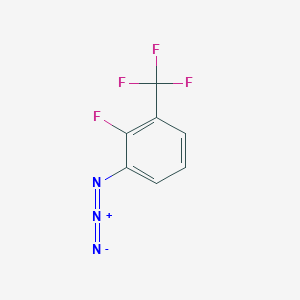
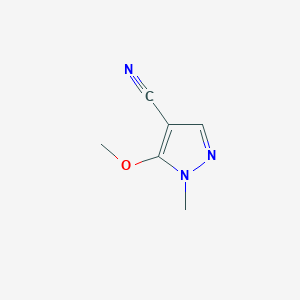
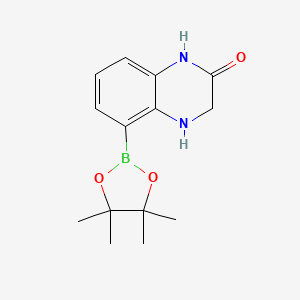
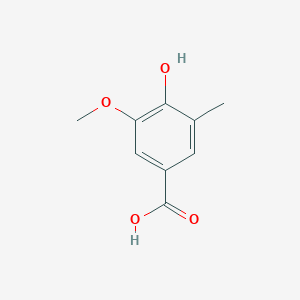

![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)


